Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with a specific molecular formula of C25H21FN2O5S and a molecular weight of approximately 480.51 g/mol. This compound is categorized under the class of dicyano compounds and is notable for its diverse functional groups, including hydroxyl, cyano, and dicarboxylate moieties. It is primarily utilized in scientific research and potentially in various chemical syntheses due to its unique structure and properties.
The compound is indexed under various databases, including the Chemical Book and other chemical supplier websites, which provide detailed information on its properties and applications . Its classification falls under organic compounds with significant utility in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The synthesis of dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate typically involves multi-step reactions that may include:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the synthesis and to confirm the structure of the synthesized compound .
The molecular structure of dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate features:
The InChI Key for this compound is provided for database searches: InChI=1S/C25H21FN2O5S/c1-30-24(29)22(28)20(27)19(26)23(30)25(31)32/h19-20,22-24,28H,1H3. The structural formula indicates a complex arrangement that contributes to its chemical properties .
Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate can participate in various chemical reactions:
These reactions are typically carried out in controlled environments using catalysts or specific reagents to enhance yield and selectivity. Reaction conditions such as pH, temperature, and solvent can significantly influence the outcome .
The mechanism of action for this compound largely depends on its application context. In synthetic pathways:
Data from experimental studies may provide insights into specific pathways and intermediates formed during reactions involving this compound .
Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and stability under different conditions should be referenced from detailed material safety data sheets or supplier information .
Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate finds applications primarily in scientific research:
Research into its biological activity or potential therapeutic uses is ongoing but requires further exploration .
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1